molecular formula C9H12N2O B8496602 1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

Cat. No.: B8496602
M. Wt: 164.20 g/mol
InChI Key: UONSZZGFPSQAPL-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile is a pyrrole-derived compound featuring a hydroxypropyl substituent at the 1-position and an acetonitrile group at the 2-position.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-[1-(3-hydroxypropyl)pyrrol-2-yl]acetonitrile

InChI

InChI=1S/C9H12N2O/c10-5-4-9-3-1-6-11(9)7-2-8-12/h1,3,6,12H,2,4,7-8H2

InChI Key

UONSZZGFPSQAPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)CC#N)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Pyrrole-Acetonitrile Derivatives

(a) 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile
  • Structure : Pyrrole ring with a methyl group at the 1-position and acetonitrile at the 2-position.
  • Key Differences : Absence of the hydroxypropyl group reduces hydrophilicity compared to the target compound.
  • Synthesis : Prepared via alkylation of N-methylpyrrole with chloroacetonitrile in the presence of sodium acetate .
  • Applications : Intermediate in pharmaceutical synthesis; methyl substituent may enhance metabolic stability.
(b) {3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile
  • Structure : Complex pyrrolidine-oxetane scaffold with acetonitrile and ethyl groups.

Hydroxypropyl-Containing Heterocycles

(a) 1-(3-Hydroxypropyl)pyridinium Ionic Liquids
  • Examples : Trifluorotris(perfluoroethyl) phosphate and bis(trifluoromethylsulfonyl)-amide salts.
  • Key Differences : Pyridinium core instead of pyrrole; ionic nature confers high polarity and thermal stability.
  • Physicochemical Properties : High activity coefficients for organic solutes, suggesting utility in separation processes .
(b) Ezetimibe Metabolites (e.g., Compound 2)
  • Structure : Azetidin-2-one ring with fluorophenyl and hydroxypropyl groups.
  • Key Differences : Lack of acetonitrile group; hydroxylation enhances metabolic clearance.
  • Biological Relevance : Demonstrates fungal biotransformation of halogenated drugs, highlighting hydroxypropyl’s role in modifying pharmacokinetics .

Functional Group Comparisons

(a) 3-Heptyl-1H-pyrrole
  • Structure : Pyrrole with a heptyl chain at the 3-position.
  • Key Differences : Long alkyl chain increases lipophilicity, contrasting with the hydrophilic hydroxypropyl group in the target compound.
  • Safety Data : Requires precautions for inhalation and skin contact, suggesting nitrile groups (in acetonitrile derivatives) may pose additional toxicity risks .
(b) Tioclomarol
  • Structure : Benzopyran-2-one with chlorophenyl, thienyl, and hydroxypropyl groups.
  • Key Differences: Non-pyrrole core; anticoagulant activity linked to coumarin and halogenated substituents.
  • Therapeutic Role : Highlights hydroxypropyl’s compatibility with bioactive scaffolds .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Hydrophilicity Potential Applications References
1-(3-Hydroxypropyl)pyrrol-2-acetonitrile Pyrrole Hydroxypropyl, acetonitrile High Pharmaceutical intermediate Inferred
2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile Pyrrole Methyl, acetonitrile Moderate Drug synthesis
Patent Compound (Oxetane-pyrrolidine) Pyrrolidine-oxetane Ethyl, triazolo-pyrazine Moderate Kinase inhibition
1-(3-Hydroxypropyl)pyridinium ILs Pyridinium Hydroxypropyl, anions Very High Solvent/separations
Tioclomarol Benzopyran-2-one Hydroxypropyl, chlorophenyl Low Anticoagulant

Research Findings and Implications

  • Hydroxypropyl Group : Enhances solubility in polar media compared to alkyl chains (e.g., heptyl in 3-Heptyl-1H-pyrrole) . In ionic liquids, this group improves compatibility with organic solutes .
  • Pharmacological Potential: Pyrrole-acetonitrile scaffolds are prevalent in patented kinase inhibitors, suggesting the target compound’s utility in drug discovery .

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